Anthriscusin
Overview
Description
Mechanism of Action
Target of Action
Anthriscusin, also known as deoxypodophyllotoxin, is a bioactive compound found in Anthriscus sylvestris, a wild herbaceous plant . The primary targets of this compound are DNA topoisomerase II and various cellular proteins involved in cell proliferation . These targets play a crucial role in cell division and growth, making them key points of intervention for anti-cancer and anti-proliferative therapies .
Mode of Action
This compound interacts with its targets by binding to DNA topoisomerase II during the late S and early G2 cell cycle stages . This interaction inhibits the normal function of the enzyme, leading to DNA damage and cell death . This makes this compound effective in inhibiting the proliferation of cancer cells .
Biochemical Pathways
It is known that this compound’s anti-proliferative effects are linked to its ability to inhibit dna topoisomerase ii . This inhibition disrupts the normal cell cycle, leading to cell death and preventing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell death in proliferating cells . By inhibiting DNA topoisomerase II, this compound causes DNA damage, disrupting the cell cycle and leading to cell death . This makes it effective in inhibiting the growth of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like this compound. Factors such as soil composition, climate, and farming practices can affect the concentration of this compound in Anthriscus sylvestris plants . Additionally, the presence of other compounds in the environment can influence the absorption, distribution, metabolism, and excretion of this compound . .
Biochemical Analysis
Biochemical Properties
Anthriscusin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition can lead to reduced cell proliferation, making this compound a potential candidate for anti-cancer therapies. Additionally, this compound interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
This compound affects various cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby reducing tumor growth . It also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to topoisomerase, inhibiting its activity and preventing DNA replication . This binding interaction is crucial for its anti-proliferative effects. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects enzyme activity, either inhibiting or activating them, depending on the specific biochemical pathway involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits strong anti-proliferative and anti-inflammatory effects . Its stability and degradation over time can influence its long-term efficacy. Studies have shown that this compound remains stable under certain conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in reducing inflammation and cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can influence the metabolic flux and levels of various metabolites. Additionally, this compound can affect the biosynthesis of secondary metabolites, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, thereby affecting its overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . This subcellular localization is crucial for its biochemical and pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthriscusin typically involves the extraction of the compound from the roots of Anthriscus sylvestris. The extraction process often employs solvents such as methanol or ethanol to obtain a crude extract, which is then subjected to chromatographic techniques for purification .
Industrial Production Methods
advancements in biotechnological methods, such as the use of recombinant Escherichia coli strains, have shown potential for the large-scale production of similar lignans .
Chemical Reactions Analysis
Types of Reactions
Anthriscusin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex lignan derivatives.
Biology: Investigated for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Exhibits significant anticancer, antiviral, and anti-inflammatory activities, making it a promising candidate for drug development.
Industry: Potential use in the development of natural pesticides and other agrochemicals.
Comparison with Similar Compounds
Anthriscusin is unique among lignans due to its specific structural features and pharmacological activities. Similar compounds include:
Deoxypodophyllotoxin: Another lignan with potent anticancer properties, often used as a precursor for the synthesis of etoposide and teniposide.
Podophyllotoxin: Known for its antimitotic activity, used in the treatment of various cancers.
Matairesinol: Exhibits antioxidant and anti-inflammatory activities, commonly found in various plant species.
This compound stands out due to its diverse range of biological activities and its potential for use in multiple scientific and industrial applications.
Properties
IUPAC Name |
[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enyl] (Z)-2-[[(Z)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-5-14(3)20(22)26-12-16(6-2)21(23)25-9-7-8-15-10-17(24-4)19-18(11-15)27-13-28-19/h5-8,10-11H,9,12-13H2,1-4H3/b8-7+,14-5-,16-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPUFLKSIYHWOR-SBRHMQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(=CC)C(=O)OCC=CC1=CC2=C(C(=C1)OC)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC/C(=C/C)/C(=O)OC/C=C/C1=CC2=C(C(=C1)OC)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67008-16-6 | |
Record name | Anthriscusin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067008166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Anthriscusin and where is it found?
A1: this compound is a phenylpropanoid ester first isolated from the roots of Anthriscus sylvestris Hoffm., a plant commonly known as cow parsley or wild chervil. [, , ] This plant belongs to the Umbelliferae family and is known to contain various bioactive compounds. []
Q2: What is the chemical structure of this compound?
A2: The chemical structure of this compound was elucidated as O-[(Z)-2-angeloyloxymethyl-2-butenoyl]-3-methoxy-4, 5-methylenedioxycinnamyl alcohol. This determination was achieved through extensive spectroscopic data analysis and chemical evidence. [, ]
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